4-Iodo-n-[(e)-phenylmethylidene]aniline
Overview
Description
4-Iodo-n-[(e)-phenylmethylidene]aniline is an organic compound with the molecular formula C13H10IN. It contains a total of 26 bonds, including 16 non-hydrogen bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 imine (aromatic) group . This compound is notable for its unique structure, which includes an iodine atom attached to an aniline ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of 4-Iodo-n-[(e)-phenylmethylidene]aniline typically involves the iodination of aromatic compounds. One common method is the reaction of aniline derivatives with iodine and nitric acid in acetic acid, which acts as an oxidant . This process can be catalyzed by dinitrogen tetraoxide and acid, with the slow step being the attack of protonated NO2I on the aromatic compound . Industrial production methods may involve similar iodination techniques, often optimized for higher yields and purity.
Chemical Reactions Analysis
4-Iodo-n-[(e)-phenylmethylidene]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The iodine atom can be substituted with other functional groups using reagents like palladium-catalyzed coupling reactions.
Common reagents used in these reactions include iodine, nitric acid, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Iodo-n-[(e)-phenylmethylidene]aniline has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It serves as a precursor for the development of drugs with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-Iodo-n-[(e)-phenylmethylidene]aniline involves its interaction with molecular targets through its imine and iodine functional groups. These interactions can lead to various biochemical effects, depending on the specific application and context. The compound’s ability to form stable complexes with other molecules makes it valuable in both chemical and biological research.
Comparison with Similar Compounds
4-Iodo-n-[(e)-phenylmethylidene]aniline can be compared with other similar compounds, such as:
4-Iodoaniline: A simpler compound with an iodine atom attached to an aniline ring.
4-Bromoaniline: Similar to 4-Iodoaniline but with a bromine atom instead of iodine.
2-Iodoaniline: An isomer with the iodine atom in a different position on the aniline ring.
The uniqueness of this compound lies in its imine group and the specific positioning of the iodine atom, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-(4-iodophenyl)-1-phenylmethanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKQBRZHIADDSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294258 | |
Record name | 4-iodo-n-[(e)-phenylmethylidene]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30294258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3381-47-3 | |
Record name | 4-Iodo-N-(phenylmethylene)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3381-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC95604 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95604 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-iodo-n-[(e)-phenylmethylidene]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30294258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-BENZYLIDENE-4-IODOANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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